L-Proline--trichloromethane (2/1)
Description
The compound "L-Proline–Trichloromethane (2/1)" is a stoichiometric complex or co-crystal formed between the amino acid L-proline and trichloromethane (chloroform) in a 2:1 molar ratio. L-proline, a chiral secondary amine, is widely utilized in enantioselective multicomponent reactions (MCRs) due to its zwitterionic nature, which enables bifunctional catalysis (acid-base activation) . Trichloromethane, a halogenated solvent, is frequently employed in crystallography and synthesis due to its low polarity and ability to stabilize non-covalent interactions .
Properties
CAS No. |
924311-83-1 |
|---|---|
Molecular Formula |
C11H19Cl3N2O4 |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
chloroform;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C5H9NO2.CHCl3/c2*7-5(8)4-2-1-3-6-4;2-1(3)4/h2*4,6H,1-3H2,(H,7,8);1H/t2*4-;/m00./s1 |
InChI Key |
AYHYBHTUTVIABX-SCGRZTRASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O.C(Cl)(Cl)Cl |
Canonical SMILES |
C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O.C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Proline–trichloromethane (2/1) typically involves the reaction of L-proline with trichloromethane under controlled conditions. One common method involves dissolving L-proline in an appropriate solvent, such as anhydrous tetrahydrofuran or dichloromethane, and then adding trichloromethane to the solution. The reaction is carried out at a specific temperature, usually between 10°C and 40°C, and may require the presence of a catalyst or an acid-binding agent to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of L-Proline–trichloromethane (2/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are essential to achieve consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
L-Proline–trichloromethane (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of L-Proline–trichloromethane (2/1) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from the reactions of L-Proline–trichloromethane (2/1) depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
L-Proline–trichloromethane (2/1) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of L-Proline–trichloromethane (2/1) involves its interaction with specific molecular targets and pathways. For example, in biological systems, L-proline can modulate the activity of enzymes and receptors, such as the NMDA receptor, by binding to specific sites and altering their function . The compound’s effects are mediated through a combination of hydride and proton transfer mechanisms, which are essential for its catalytic activity .
Comparison with Similar Compounds
To contextualize the properties of L-Proline–Trichloromethane (2/1), comparisons are drawn with structurally or functionally analogous systems:
Poly(L-Proline) Complexes
describes poly(L-proline) complexes with allergenic protein Amb a 6. Key differences include:
- Amb a 8–Poly(L-Proline)14 : Crystallizes in the P21 space group with one subunit per asymmetric unit and a disulfide bond (Cys-95–Cys-117) .
- Amb a 8–Poly(L-Proline)10 : Shares the same space group but contains 10 proline residues (vs. 14) with an RMSD of 0.46 Å compared to the 14-residue complex. Despite chain-length differences, both structures exhibit nearly identical stereochemical stability .
Table 1. Structural Comparison of Poly(L-Proline) Complexes
| Parameter | Amb a 8–Poly(L-Proline)14 | Amb a 8–Poly(L-Proline)10 |
|---|---|---|
| Space Group | P21 | P21 |
| Subunits/Asymmetric Unit | 1 | 1 |
| Proline Residues | 14 | 10 |
| RMSD vs. Reference | — | 0.46 Å |
| Key Interactions | Cys-95–Cys-117 disulfide | Cys-95–Cys-117 disulfide |
Dialkanoyloxybiphenyls (BP-n) Crystallized in Trichloromethane
highlights dialkanoyloxybiphenyls (BP-n) crystallized from trichloromethane solutions. BP-2, for instance, adopts the P21/c space group, contrasting with BP-1 and BP-5 (P-1 group). The elongation of the c-axis in BP-n crystals correlates with molecular length, a feature likely shared in L-Proline–Trichloromethane systems due to chloroform’s role in stabilizing layered structures .
Table 2. Crystallographic Data for BP-n Compounds
| Compound | Space Group | Asymmetric Unit | Key Feature |
|---|---|---|---|
| BP-1 | P-1 | Single molecule | Shortest c-axis length |
| BP-2 | P21/c | Half-molecule | Halogenated solvent interaction |
| BP-5 | P-1 | Single molecule | Intermediate c-axis elongation |
Enantioselectivity in Proline-Catalyzed Systems
For instance, L-proline catalyzes pyranopyrazole synthesis with 81% yield and +247.02 specific rotation, highlighting its chiral induction capability. Comparatively, D-proline exhibits inverse optical activity, as shown in enantiomeric separation studies .
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